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Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is

characterized by a disruption of the blood-supply to the brain. This initiates a complex

pathophysiological cascade, a key component of which is the breakdown of the blood-brain

barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that

prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid

of the central nervous system where neurons reside. Damage to the BBB leads to the

extravasation of plasma components into the brain parenchyma, contributing to cerebral

edema, inflammation, and neuronal injury.

The Evans Blue Dye (EBD) extravasation assay is a widely used and reliable method to

assess BBB permeability in preclinical stroke models.[1][2][3] EBD firmly binds to serum

albumin, a protein that does not cross the intact BBB.[4] Following systemic injection, the

presence of the blue dye in the brain parenchyma provides a quantitative measure of BBB

disruption.[4][5] This protocol provides a detailed methodology for utilizing EBD in a mouse

model of stroke, covering dye preparation, administration, and quantification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10771406?utm_src=pdf-interest
https://www.benchchem.com/product/b10771406?utm_src=pdf-body
https://www.semanticscholar.org/paper/Using-Evans-Blue-Dye-to-Determine-Blood%E2%80%90Brain-in-Goldim-Giustina/fc05be7cb2a5964fb64d83448e0674bc83e62bf9
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235160/
https://www.researchgate.net/publication/334575845_Using_Evans_Blue_Dye_to_Determine_Blood-Brain_Barrier_Integrity_in_Rodents
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6001419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the Assay

Under physiological conditions, the tight junctions between endothelial cells of the BBB restrict

the passage of large molecules like albumin. In the event of an ischemic stroke, the integrity of

these junctions is compromised. When EBD is introduced into the bloodstream, it binds to

serum albumin. If the BBB is damaged, the EBD-albumin complex leaks into the brain tissue.

The amount of extravasated dye can then be quantified, providing a direct correlation with the

extent of BBB permeability.[4][5]

Experimental Protocols
Preparation of Evans Blue Dye Solution

Materials:

Evans Blue Dye powder (Sigma-Aldrich or equivalent)

Sterile 0.9% saline solution

0.22 µm syringe filter

Procedure:

Prepare a 2% (w/v) solution of Evans Blue Dye in sterile 0.9% saline. For example,

dissolve 20 mg of EBD powder in 1 ml of saline.

Vortex the solution thoroughly to ensure the dye is completely dissolved.

Sterilize the solution by passing it through a 0.22 µm syringe filter to remove any

particulate matter.[4]

Prepare the solution fresh on the day of the experiment.

Administration of Evans Blue Dye
Animal Model: This protocol is designed for use in adult mice subjected to an experimental

stroke model (e.g., middle cerebral artery occlusion [MCAO] or photothrombotic stroke).
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Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal

injection of ketamine/xylazine or isoflurane inhalation).[2]

Injection:

Route of Administration: Intravenous (IV) injection via the tail vein or jugular vein is the

preferred route for rapid and consistent circulation.[2][4] Intraperitoneal (IP) injection is an

alternative, though the kinetics of dye distribution may vary.[5]

Dosage: Administer the 2% EBD solution at a volume of 4 ml/kg of body weight.[6] For a

25g mouse, this corresponds to a 100 µl injection.

Procedure (Tail Vein Injection):

Place the anesthetized mouse on a warming pad to promote vasodilation of the tail

veins.

Use a 27-30 gauge needle attached to a 1 ml syringe.

Slowly inject the EBD solution into one of the lateral tail veins.[4] Successful injection is

indicated by the clearing of the vein as the blue dye is administered.

Circulation Time: Allow the EBD to circulate for a defined period. A circulation time of 1 to 3

hours is commonly used before tissue harvesting.[7][8] This duration is generally sufficient

for significant extravasation in the presence of BBB disruption.

Tissue Collection and Processing
Transcardial Perfusion: This step is critical to remove intravascular EBD, ensuring that the

measured dye content in the brain parenchyma is from extravasation only.[2][9]

Deeply anesthetize the mouse.

Open the thoracic cavity to expose the heart.

Make a small incision in the right atrium.

Insert a perfusion needle into the left ventricle.
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Perfuse with ice-cold phosphate-buffered saline (PBS) at a constant flow rate (e.g., 5-10

ml/min) until the fluid exiting the right atrium is clear of blood.[10][11][12]

Brain Extraction:

Following perfusion, decapitate the mouse and carefully dissect the brain.

The brain can be processed as a whole, or separated into hemispheres

(ipsilateral/ischemic and contralateral/non-ischemic).

Quantification of Evans Blue Dye Extravasation
Two primary methods are used for quantifying EBD extravasation: Spectrophotometry and

Near-Infrared Fluorescence (NIRF) Imaging.

Dye Extraction:

Weigh the brain tissue (wet weight).

Homogenize the tissue in a specific volume of formamide or 50% trichloroacetic acid

(TCA).[4][5] A common ratio is 1 ml of solvent per 100 mg of tissue.

Incubate the homogenate to extract the dye. For formamide, incubate at 55-60°C for 24-48

hours.[4] For TCA, incubate at 4°C overnight.[5]

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-30 minutes to pellet the

tissue debris.[5]

Spectrophotometric Measurement:

Collect the supernatant.

Measure the absorbance of the supernatant at approximately 620 nm using a

spectrophotometer.[2][13]

Use the extraction solvent (formamide or TCA) as a blank.

Standard Curve and Calculation:
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Prepare a standard curve using known concentrations of EBD in the same solvent used

for extraction.[6][14][15]

Plot the absorbance values of the standards against their concentrations.

Use the standard curve to determine the concentration of EBD in the brain samples.

The results are typically expressed as micrograms of EBD per gram of brain tissue (µg/g).

[5]

NIRF imaging offers a highly sensitive method for detecting EBD and can be used for both in

vivo and ex vivo assessment.[5]

Imaging System: A suitable NIRF imaging system with excitation and emission filters

appropriate for EBD (Excitation: ~620 nm, Emission: ~680 nm) is required.

In Vivo Imaging:

After EBD injection and circulation, the anesthetized mouse can be placed in the imaging

system to visualize dye extravasation in real-time.

Ex Vivo Imaging:

After perfusion and brain extraction, the whole brain or brain slices can be imaged to

visualize the spatial distribution of EBD leakage.

The fluorescence intensity in the region of interest can be quantified using the imaging

software.

Data Presentation
The quantitative data for EBD extravasation should be summarized in clearly structured tables

to facilitate comparison between different experimental groups.
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Stroke Model
Time Post-
Ischemia

Brain Region
EBD Extravasation
(µg/g tissue)

MCAO 24 hours Ipsilateral Hemisphere Insert Mean ± SEM

MCAO 24 hours
Contralateral

Hemisphere
Insert Mean ± SEM

Photothrombotic 24 hours Ipsilateral Hemisphere Insert Mean ± SEM

Photothrombotic 24 hours
Contralateral

Hemisphere
Insert Mean ± SEM

Sham Control 24 hours Both Hemispheres Insert Mean ± SEM

Time After MCAO
EBD Extravasation in Ipsilateral
Hemisphere (µg/g tissue)

3 hours Insert Mean ± SEM

6 hours Insert Mean ± SEM

24 hours Insert Mean ± SEM

48 hours Insert Mean ± SEM
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Caption: Experimental workflow for Evans Blue Dye extravasation assay in a mouse model of

stroke.
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Caption: Principle of Blood-Brain Barrier disruption and Evans Blue Dye extravasation in

stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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